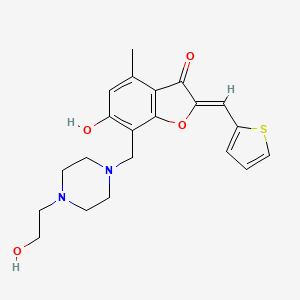

![molecular formula C13H15NO3S B2874238 N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]furan-2-carboxamide CAS No. 2097861-23-7](/img/structure/B2874238.png)

N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]furan-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiophene is a five-membered ring compound with one sulfur atom . It’s an essential heterocyclic compound with various applications in industrial chemistry and material science . Furan is a five-membered ring compound with one oxygen atom. Both thiophene and furan are aromatic and have a variety of properties and applications.

Synthesis Analysis

The synthesis of thiophene derivatives often involves condensation reactions . For example, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific functional groups present in the molecule. Thiophene rings can participate in a variety of reactions, including electrophilic aromatic substitution and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Thiophene derivatives generally have interesting electronic properties and can be used in the development of organic semiconductors .Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry: Anti-Inflammatory Applications

Thiophene derivatives are known for their anti-inflammatory properties. The presence of a thiophene ring in the compound’s structure suggests potential utility as an anti-inflammatory agent. Such compounds can be synthesized and tested for their efficacy in reducing inflammation in various disease models. This application is particularly relevant given the ongoing search for new anti-inflammatory drugs with fewer side effects .

Material Science: Organic Semiconductors

The thiophene moiety within the compound’s structure is significant in the field of material science. Thiophene-based molecules play a crucial role in the development of organic semiconductors. These semiconductors are used in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are pivotal for advancing flexible electronics .

Pharmaceutical Development: Antimicrobial Agents

Compounds containing thiophene rings have demonstrated antimicrobial properties. The compound could be explored for its potential use as an antimicrobial agent, which could lead to the development of new antibiotics or antiseptic formulations. This is especially important in the era of increasing antibiotic resistance .

Synthetic Chemistry: Heterocyclization Reactions

The compound can be used as a substrate in heterocyclization reactions, which are fundamental in synthetic chemistry for producing thiophene derivatives. These reactions include the Gewald reaction, Paal–Knorr synthesis, and others. The resulting thiophene derivatives can then be utilized for further chemical investigations and applications .

Neuropharmacology: Voltage-Gated Sodium Channel Blockers

Thiophene derivatives have been used as voltage-gated sodium channel blockers. Given the structural similarity, the compound could be researched for its potential application in neuropharmacology, particularly in the development of local anesthetics or treatments for neurological disorders .

Cancer Research: Anticancer Properties

Thiophene derivatives exhibit anticancer properties. The compound could be investigated for its potential use in cancer treatment, either as a standalone therapeutic agent or as a part of combination therapies. Research in this area could lead to the discovery of novel anticancer drugs .

Wirkmechanismus

Target of Action

Thiophene-based analogs, which this compound is a part of, have been studied extensively for their biological activity . They have been found to interact with a variety of targets, including voltage-gated sodium channels .

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. For instance, articaine, a 2,3,4-trisubstituent thiophene, acts as a voltage-gated sodium channel blocker .

Biochemical Pathways

Thiophene-based compounds have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . These effects suggest that these compounds may interact with multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of other thiophene-based compounds have been studied . For instance, in a study on the bioreduction of N-methyl-3-oxo-3-(thiophen-2-yl)propanamide, it was found that the product reached >99.5% ee (enantiomeric excess) with a rate of formation similar to those measured with 16–26 g/l substrate .

Result of Action

Thiophene-based compounds have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Action Environment

In a study on the bioreduction of n-methyl-3-oxo-3-(thiophen-2-yl)propanamide, it was found that the enantiomeric excess of the product diminished with 35–40 g substrate/l .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3S/c1-13(16,7-10-4-6-18-8-10)9-14-12(15)11-3-2-5-17-11/h2-6,8,16H,7,9H2,1H3,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYDKKEYHFOCRPY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CSC=C1)(CNC(=O)C2=CC=CO2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-ethylphenyl)-8-methyl-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2874155.png)

![N-butyl-N-ethyl-2-((7-(2-fluorobenzyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2874158.png)

![N-(2-(5-(3-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide](/img/structure/B2874159.png)

![Ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate](/img/structure/B2874160.png)

![Ethyl 2-(benzo[d]thiazole-6-carboxamido)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2874161.png)

![1-(4-Ethoxyphenyl)-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2874162.png)

![1-[[2-(1-Methylpyrazol-4-yl)pyridin-4-yl]methyl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2874165.png)

![1-(Propan-2-yl)-2-azaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2874170.png)

![N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2874172.png)

![1-{[2-(Furan-2-yl)-1,3-thiazol-4-yl]methyl}piperazine hydrochloride](/img/structure/B2874173.png)

![2-Chloro-N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]propanamide](/img/structure/B2874177.png)